9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are found in many biological molecules, such as DNA, RNA, and ATP . The presence of the 3,4-dimethoxyphenyl group suggests that this compound may have unique properties compared to other purines.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a purine ring (a type of heterocyclic aromatic compound), an ethyl group, and a 3,4-dimethoxyphenyl group. The exact 3D structure would need to be determined by methods such as X-ray crystallography .Chemical Reactions Analysis
As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the presence of the 3,4-dimethoxyphenyl and ethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
- Ribavirin Analogue : One of the most well-known drugs containing a 1,2,4-triazole moiety is ribavirin , an antiviral nucleoside analogue. The compound you mentioned shares structural similarities with ribavirin, which makes it relevant for antiviral research .
- Herpes Simplex Virus (HSV) : Researchers have synthesized ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives and tested their antiviral activity against herpes simplex viruses. Some of these derivatives were found to be substrates for E. coli purine nucleoside phosphorylase . Notably, the incorporation of a thiobutyl substituent into the C5 position of 3-phenyl-1,2,4-triazole led to increased cytotoxicity and antiviral activity .
- Enzymatic Glycosylation : The compound’s structure and functional groups make it an interesting substrate for enzymatic glycosylation studies. However, the presence of bulky substituents at specific positions affects the selectivity of enzymatic glycosylation, leading to low yields of certain derivatives .
Antiviral Applications
Biotechnological and Biomedical Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-22-16-15(17(25)21-19(22)26)24-9-4-8-23(18(24)20-16)10-7-12-5-6-13(27-2)14(11-12)28-3/h5-6,11H,4,7-10H2,1-3H3,(H,21,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKBHUJRHQEBFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)CCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethoxyphenethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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